molecular formula C27H37N3O5S2 B2425644 methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-55-2

methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2425644
CAS No.: 449782-55-2
M. Wt: 547.73
InChI Key: GVOSPPVRVMWGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a thieno[2,3-c]pyridine core with a benzamido group and a sulfamoyl moiety, making it an interesting subject for research and development.

Properties

IUPAC Name

methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-26(2)16-20-21(25(32)35-6)24(36-22(20)27(3,4)29-26)28-23(31)17-12-14-19(15-13-17)37(33,34)30(5)18-10-8-7-9-11-18/h12-15,18,29H,7-11,16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOSPPVRVMWGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and thiophenes.

    Introduction of the benzamido group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with a benzoyl chloride derivative under basic conditions.

    Attachment of the sulfamoyl moiety: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfamoyl chloride and a cyclohexylamine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfamoyl group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or sulfamoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: shares similarities with other thieno[2,3-c]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C23H30N4O4S
  • Molecular Weight : 490.64 g/mol

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with specific molecular targets such as enzymes and receptors. It may function through:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may interact with various receptors to modulate signaling pathways involved in cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar sulfamoyl-containing compounds. For instance:

  • A copper(II) complex derived from a related sulfamoyl compound exhibited moderate antibacterial effects against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 250 to 500 µg/mL. This suggests that methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido} could exhibit similar properties due to the presence of the sulfamoyl group .

Case Studies and Research Findings

  • Antimicrobial Properties :
    • In vitro tests demonstrated that related compounds showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the cyclohexyl group may enhance lipophilicity, improving membrane penetration and efficacy .
  • Synthesis and Characterization :
    • The synthesis of methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido} involves multi-step organic reactions including cyclization and nucleophilic substitution. Understanding these synthetic routes is crucial for optimizing yield and purity for biological testing .

Data Summary Table

Biological Activity Effect Reference
AntimicrobialModerate against Gram+
AnticancerPotential (analog studies)
Enzyme InhibitionYes (mechanism suggested)

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can scalability be achieved in academic settings?

The synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Key steps include:

  • Amide coupling : Reaction of 4-[cyclohexyl(methyl)sulfamoyl]benzoyl chloride with the amino group on the thienopyridine core under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Esterification : Use of methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate ester group .
    For scalability, continuous flow reactors and automated purification systems (e.g., flash chromatography) are recommended to maintain consistency and reduce human error .

Basic: Which spectroscopic methods are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR to verify functional groups (e.g., sulfonamide protons at δ 2.8–3.2 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Basic: How should researchers purify this compound to achieve >95% purity?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Preparative TLC : For small-scale purification of intermediates, using dichloromethane/methanol (9:1) as the mobile phase .

Advanced: What mechanistic insights exist for the compound’s sulfonamide group in enzyme inhibition?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, targeting enzymes like carbonic anhydrase. To validate:

  • Kinetic Studies : Measure inhibition constants (Ki) using stopped-flow spectrophotometry .
  • X-ray Crystallography : Resolve enzyme-compound co-crystals to identify binding interactions (e.g., with His94 in carbonic anhydrase) .
    Contradictory reports on selectivity (e.g., COX-2 vs. COX-1) require isothermal titration calorimetry (ITC) to compare binding affinities .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Synthesize analogs with substituted pyridine rings (e.g., 6-ethyl vs. 5,5,7,7-tetramethyl) and compare bioactivity .
  • Functional Group Replacement : Replace the methyl ester with a carboxylic acid to assess solubility effects .
  • 3D Conformational Analysis : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Advanced: What strategies mitigate instability during long-term biological assays?

  • Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of the ester group .
  • Degradation Monitoring : Use LC-MS to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Stabilizers : Add 0.1% BSA to aqueous solutions to reduce non-specific binding .

Advanced: How can computational modeling predict interactions with non-enzymatic targets (e.g., GPCRs)?

  • Molecular Docking : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor) to predict binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    Validate predictions with radioligand displacement assays (e.g., 3H-naloxone for opioid receptors) .

Advanced: What contradictions exist in reported synthetic protocols, and how can they be resolved?

  • Catalyst Discrepancies : Some protocols use Pd/C for hydrogenation , while others prefer Raney nickel . Validate via controlled experiments comparing yields and byproducts.
  • Reaction Temperatures : Optimal amide coupling reported at 0°C vs. room temperature . Conduct kinetic profiling (e.g., in situ IR monitoring) to identify ideal conditions .

Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in metabolic pathway tracing?

  • Synthesis of Labeled Analogs : Introduce 13C at the carboxylate carbon via labeled methyl chloroformate .
  • Mass Spectrometry Imaging (MSI) : Track compound distribution in tissue sections using TOF-SIMS .

Advanced: What are alternative routes to access the thieno[2,3-c]pyridine core?

  • One-Pot Cyclization : Combine thiophene-3-carbaldehyde and enamine intermediates under microwave irradiation (120°C, 30 min) .
  • Metal-Free Approaches : Use iodine-mediated cyclization to avoid transition-metal contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.